molecular formula C18H23N3O2 B2836247 N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1448027-00-6

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2836247
CAS No.: 1448027-00-6
M. Wt: 313.401
InChI Key: CUWGEXXUMYUAQV-UHFFFAOYSA-N
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Description

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the broader class of piperidine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of 1-benzylpiperidine, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This selectivity is crucial for its potential therapeutic effects, particularly in neurological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its specific chemical structure, which allows for selective interaction with certain molecular targets. This selectivity makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-14-17(12-20-23-14)18(22)19-11-15-7-9-21(10-8-15)13-16-5-3-2-4-6-16/h2-6,12,15H,7-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWGEXXUMYUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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